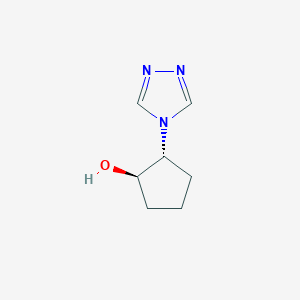

Rel-(1R,2R)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-ol

Description

Rel-(1R,2R)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-ol is a chiral cyclopentanol derivative featuring a 1,2,4-triazole substituent at the 2-position of the cyclopentane ring.

Properties

IUPAC Name |

(1R,2R)-2-(1,2,4-triazol-4-yl)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c11-7-3-1-2-6(7)10-4-8-9-5-10/h4-7,11H,1-3H2/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOWKLCCBNGSLY-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)N2C=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)O)N2C=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-ol typically involves the following steps:

Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Triazole Group: The triazole group can be introduced via a [1,3]-dipolar cycloaddition reaction between an azide and an alkyne.

Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to modify the triazole ring.

Substitution: The triazole group can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce a wide range of functional groups.

Scientific Research Applications

Medicinal Applications

1. Antifungal Activity

Rel-(1R,2R)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-ol exhibits significant antifungal properties. Research indicates that compounds containing triazole structures are effective against a range of fungal pathogens. For instance, studies have shown that derivatives of triazole compounds can inhibit the growth of fungi responsible for infections in humans and plants .

2. Anticancer Properties

The compound's potential as an anticancer agent has been explored in various studies. Triazole derivatives have been associated with cytotoxic effects against different cancer cell lines. For example, compounds similar to Rel-(1R,2R)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-ol have demonstrated apoptotic effects in cancer cells, suggesting a mechanism for inducing cell death in malignant tissues .

3. Antimicrobial Activity

Beyond antifungal properties, the compound may also possess broad-spectrum antimicrobial activity. Triazoles are known to exhibit antibacterial effects against various strains of bacteria. This makes them valuable in developing new antibiotics or enhancing existing treatments .

Agricultural Applications

1. Fungicides

In agriculture, compounds like Rel-(1R,2R)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-ol can be utilized as fungicides. The triazole group is well-documented for its efficacy in controlling fungal diseases in crops. Their application can lead to improved crop yields by protecting plants from pathogenic fungi .

2. Plant Growth Regulators

Research has indicated that triazole compounds may also act as plant growth regulators. These compounds can influence plant development processes such as germination and flowering by modulating hormonal pathways within plants .

Case Study 1: Antifungal Efficacy

A study published in the Journal of Agricultural and Food Chemistry investigated the antifungal efficacy of various triazole derivatives against Fusarium graminearum, a major pathogen affecting cereal crops. Rel-(1R,2R)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-ol was among the tested compounds and showed promising results in inhibiting fungal growth compared to standard antifungal agents .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, researchers synthesized several triazole derivatives and evaluated their cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Rel-(1R,2R)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-ol demonstrated significant cytotoxic effects with an IC50 value lower than many existing chemotherapeutics .

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-ol would depend on its specific application. For example, if used as a pharmaceutical, it may interact with specific molecular targets such as enzymes or receptors. The triazole group is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Rel-(1R,2R)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-ol and analogous compounds:

*Calculated molecular weights based on formulas.

Key Comparative Insights

A. Stereochemical Variations

- The rel-(1R,2R) configuration of the target compound distinguishes it from racemic mixtures (e.g., rac-(1R,2S) in EN300-117966 ). Stereochemistry influences molecular packing, solubility, and interactions with chiral targets (e.g., enzymes or receptors).

B. Functional Group Modifications

- Hydroxyl vs. Amine: The hydroxyl group in the target compound enhances hydrogen-bond donor capacity compared to the amine hydrochloride derivatives (e.g., EN300-117966), which exhibit higher aqueous solubility due to ionic character .

- Triazole Substituents: The unsubstituted triazole in the target contrasts with the isopropyl-substituted triazole in EN300-701316 .

C. Salt Forms and Stability

- Hydrochloride or dihydrochloride salts (e.g., CID 124251983 ) improve solubility and stability under physiological conditions compared to the free-base hydroxyl form of the target compound.

Research Implications

- Pharmaceutical Potential: The hydroxyl-triazole motif in the target compound is reminiscent of bioactive molecules targeting metalloenzymes or kinases. Its stereochemistry could optimize binding to chiral active sites.

- Material Science : The triazole ring’s stability and hydrogen-bonding capacity may suit applications in coordination polymers or catalysts, though this remains unexplored in the provided evidence.

Biological Activity

Rel-(1R,2R)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-ol is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C8H10N4O

- Molecular Weight : 178.19 g/mol

- CAS Number : Not specifically listed in the search results but can be derived from its structural formula.

The biological activity of Rel-(1R,2R)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-ol is primarily attributed to its interaction with various biological targets:

- Antifungal Activity : The triazole moiety is known for its antifungal properties. Compounds containing triazole groups inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis in fungal cell membranes, thereby exerting antifungal effects.

- Anticancer Properties : Research indicates that derivatives of triazoles can induce apoptosis in cancer cells. The compound may promote cell cycle arrest and enhance the efficacy of existing chemotherapeutics by modulating signaling pathways involved in cell proliferation and survival.

Biological Activity Studies

Several studies have investigated the biological activity of triazole-containing compounds similar to Rel-(1R,2R)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-ol:

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Efficacy : A study published in PubMed evaluated a series of triazole derivatives for their anticancer activity against human breast carcinoma (MCF-7). The results indicated that certain modifications to the triazole structure enhanced potency and selectivity towards cancer cells while minimizing toxicity to normal cells .

- Fungal Inhibition : In another study focusing on antifungal properties, compounds similar to Rel-(1R,2R)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-ol were tested against various fungal strains. The results showed that these compounds effectively inhibited the growth of Candida albicans and Aspergillus niger, suggesting their potential as therapeutic agents for fungal infections .

Q & A

Q. What are the key considerations for synthesizing Rel-(1R,2R)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-ol with high enantiomeric purity?

- Methodological Answer: Asymmetric catalysis is critical. For example, chiral boron-based catalysts like (+)-IpcBH₂ can achieve high enantiomeric excess (e.g., 92% yield in structurally similar (1R,2R)-cyclopentanol derivatives). Reaction temperature and solvent polarity must be optimized to minimize racemization. Monitoring via chiral HPLC or polarimetry ensures stereochemical fidelity .

Q. What purification techniques are recommended for isolating Rel-(1R,2R)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-ol?

- Methodological Answer: Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) is standard. For polar impurities, preparative TLC or recrystallization from ethanol/water mixtures improves purity. Analytical validation via ¹H/¹³C NMR and HRMS confirms structural integrity .

Q. How can researchers verify the stereochemical configuration of the compound?

- Methodological Answer: Use nuclear Overhauser effect (NOE) NMR experiments to confirm spatial proximity of protons. X-ray crystallography provides definitive proof of absolute configuration, as demonstrated in related triazole-containing cyclopentanol derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields of Rel-(1R,2R)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-ol?

- Methodological Answer: Systematic analysis of reaction parameters (e.g., catalyst loading, temperature, solvent) using Design of Experiments (DoE) identifies critical factors. For example, lower temperatures (−25°C) enhance enantioselectivity in asymmetric hydrogenation, while higher catalyst turnover improves yield . Contradictions may arise from competing side reactions (e.g., triazole ring decomposition), which require kinetic monitoring via in-situ IR spectroscopy.

Q. What experimental strategies are effective for evaluating the compound’s interactions with biological targets?

- Methodological Answer: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity to enzymes or receptors. Molecular docking simulations (using software like AutoDock Vina) predict binding modes, guided by structural analogs (e.g., triazole-containing cyclopentanols with confirmed antimicrobial activity) . Dose-response assays in cell cultures (e.g., IC₅₀ determination) validate functional activity.

Q. How can the compound’s stability in biological matrices be improved for pharmacokinetic studies?

- Methodological Answer: Introduce protective groups (e.g., acetyl or tert-butyldimethylsilyl) on the hydroxyl moiety to reduce metabolic degradation. Formulation studies using lipid nanoparticles or cyclodextrin inclusion complexes enhance solubility and bioavailability. Stability is assessed via LC-MS/MS under simulated physiological conditions (pH 7.4, 37°C) .

Notes

- Avoid sources flagged as unreliable (e.g., BenchChem).

- Triazole ring reactivity necessitates inert atmosphere handling to prevent oxidation.

- Advanced questions emphasize problem-solving in synthesis, data interpretation, and application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.